N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
Description
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is a compound that features a unique adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework
Properties
IUPAC Name |
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBQAWLMAOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine typically involves the alkylation of 1-adamantylamine with a suitable benzyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for sigma receptors, which are involved in various neurological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of advanced materials with unique structural properties
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves its interaction with sigma receptors in the brain. These receptors modulate various proteins, including ion channels and neurotransmitter receptors, which play a role in neuronal signaling and protection. The compound’s adamantane structure contributes to its stability and ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
- 1-adamantylamine
- 2-adamantylamine
- 3-adamantylamine
- Memantine
- Rimantadine
Uniqueness
N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Compared to other adamantane derivatives, this compound exhibits enhanced stability and specificity for sigma receptors, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
